molecular formula C6H15ClNO2P B3007732 2-Dimethylphosphorylmorpholine;hydrochloride CAS No. 2580231-05-4

2-Dimethylphosphorylmorpholine;hydrochloride

Cat. No.: B3007732
CAS No.: 2580231-05-4
M. Wt: 199.61
InChI Key: HHFBTUOFXKVPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dimethylphosphorylmorpholine;hydrochloride is a chemical compound with the molecular formula C6H14NO2P·HCl. It is known for its unique structure, which includes a morpholine ring substituted with a dimethylphosphoryl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylphosphorylmorpholine;hydrochloride typically involves the reaction of morpholine with dimethylphosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Reaction of Morpholine with Dimethylphosphoryl Chloride: : Morpholine is reacted with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

  • Hydrochloride Formation: : The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-Dimethylphosphorylmorpholine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylphosphorylmorpholine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can undergo substitution reactions where the dimethylphosphoryl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-Dimethylphosphorylmorpholine;hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Dimethylphosphorylmorpholine;hydrochloride involves its interaction with specific molecular targets. The phosphoryl group can interact with various enzymes and proteins, affecting their activity. The compound can also participate in phosphorylation reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simple heterocyclic amine with a similar ring structure but without the dimethylphosphoryl group.

    Dimethylphosphoryl Chloride: A reagent used in the synthesis of phosphorylated compounds.

Uniqueness

2-Dimethylphosphorylmorpholine;hydrochloride is unique due to the presence of both a morpholine ring and a dimethylphosphoryl group. This combination imparts distinctive chemical properties, making it valuable in various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

IUPAC Name

2-dimethylphosphorylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO2P.ClH/c1-10(2,8)6-5-7-3-4-9-6;/h6-7H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFBTUOFXKVPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CNCCO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.